1,N6-Ethenoadenosine hydrochloride
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Overview
Description
1,N6-Ethenoadenosine hydrochloride is a modified nucleoside derivative, characterized by the presence of an etheno group fused to the adenine base.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine hydrochloride can be synthesized through the reaction of adenosine with chloroacetaldehyde. This reaction typically involves the treatment of adenosine with chloroacetaldehyde under acidic conditions, leading to the formation of the etheno group . The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,N6-Ethenoadenosine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the etheno group, potentially altering the compound’s properties.
Substitution: The etheno group can participate in substitution reactions, where other functional groups replace it.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ethenoadenosine derivatives, while substitution reactions can produce a variety of substituted nucleosides .
Scientific Research Applications
1,N6-Ethenoadenosine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,N6-ethenoadenosine hydrochloride involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to mutations and genomic instability, making it a valuable tool for studying DNA damage and repair mechanisms . The compound targets specific molecular pathways involved in nucleic acid synthesis and repair, providing insights into cellular processes and potential therapeutic applications .
Comparison with Similar Compounds
1,N6-Ethenoadenosine hydrochloride can be compared to other etheno derivatives, such as:
1,N4-Ethenocytidine: Similar in structure but with an etheno group fused to cytidine instead of adenosine.
1,N2-Ethenoguanosine: Another etheno derivative with the etheno group attached to guanosine.
Uniqueness: What sets this compound apart is its specific interaction with adenosine receptors and its unique fluorescent properties, which make it particularly useful in biochemical and medical research .
Conclusion
This compound is a compound of significant scientific interest due to its unique structural properties and wide range of applications. From its synthesis to its role in scientific research, this compound offers valuable insights and potential therapeutic benefits across various fields.
Properties
Molecular Formula |
C12H14ClN5O4 |
---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-20H,3H2;1H/t6-,8-,9-,12-;/m1./s1 |
InChI Key |
YMQMOUIFFNWSNO-OUTCZKRVSA-N |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O.Cl |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O.Cl |
Origin of Product |
United States |
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